2-Chloro-4-methylbenzotrifluoride 2-Chloro-4-methylbenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 74483-46-8
VCID: VC2422725
InChI: InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)C(F)(F)F)Cl
Molecular Formula: C8H6ClF3
Molecular Weight: 194.58 g/mol

2-Chloro-4-methylbenzotrifluoride

CAS No.: 74483-46-8

Cat. No.: VC2422725

Molecular Formula: C8H6ClF3

Molecular Weight: 194.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methylbenzotrifluoride - 74483-46-8

Specification

CAS No. 74483-46-8
Molecular Formula C8H6ClF3
Molecular Weight 194.58 g/mol
IUPAC Name 2-chloro-4-methyl-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Standard InChI Key OHDYNLHQHOFWGR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(F)(F)F)Cl
Canonical SMILES CC1=CC(=C(C=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structure

2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. Its molecular structure represents an important class of halogenated compounds with both electron-withdrawing and electron-donating substituents.

Basic Identifiers

ParameterInformation
IUPAC Name2-chloro-4-methyl-1-(trifluoromethyl)benzene
CAS Registry Number74483-46-8
Molecular FormulaC8H6ClF3
Molecular Weight194.58 g/mol
InChIInChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
InChIKeyOHDYNLHQHOFWGR-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C(F)(F)F)Cl
European Community (EC) Number639-337-9

The compound features a benzene ring with the trifluoromethyl group (CF3) at position 1, a chlorine substituent at position 2, and a methyl group at position 4 . This arrangement of substituents contributes to its unique chemical reactivity and physical properties.

Common Synonyms

The compound is known by several names in scientific and commercial contexts:

  • 2-Chloro-4-methylbenzotrifluoride

  • 2-Chloro-4-methyl-1-(trifluoromethyl)benzene

  • 3-Chloro-4-(trifluoromethyl)toluene

  • 2-Chloro-alpha,alpha,alpha-trifluoro-p-xylene

Physical and Chemical Properties

2-Chloro-4-methylbenzotrifluoride possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

PropertyValueSource
Physical StateClear liquid at room temperature
Density1.287±0.06 g/cm³
Boiling Point184.6°C at 760 mmHg
Flash Point68.7±17.9°C
Refractive Index1.454
XLogP33.8
Vapor Pressure0.994 mmHg at 25°C

Chemical Properties

The chemical behavior of 2-Chloro-4-methylbenzotrifluoride is significantly influenced by its substituent groups:

  • The trifluoromethyl group (CF3) serves as a strong electron-withdrawing group, affecting the electron density of the aromatic ring and consequently its reactivity toward electrophilic and nucleophilic substitution reactions.

  • The chlorine atom at the ortho position relative to the CF3 group creates a distinct electronic environment that influences reactivity patterns.

  • The methyl group, being electron-donating, counterbalances some of the electron-withdrawing effects of the other substituents and can serve as a site for oxidation reactions .

  • The compound shows low polarity as evidenced by its XLogP3 value of 3.8, indicating limited water solubility and greater affinity for organic solvents .

Synthesis and Preparation Methods

Several methods for the synthesis of 2-Chloro-4-methylbenzotrifluoride have been documented in the scientific literature. These methods highlight different approaches to creating the specific substitution pattern on the benzene ring.

Chlorination of 4-Methylbenzotrifluoride

One documented approach involves the chlorination of 4-methylsulfonyltoluene using chlorine gas in the presence of iron catalyst and low polarity solvents:

"Make the 4-methylsulfonyltoluene under the existence of catalyzer iron, in low polar solvent, at 85~95°C of temperature, pass into chlorine and carry out the chlorination reaction generation 2-chloro-4-methylsulfonyltoluene, wherein, described low polar solvent is tetracol phenixin, methylene dichloride or the mixture of the two."

This method specifically indicates:

  • Temperature range: 85-95°C

  • Catalyst: Iron

  • Solvents: Carbon tetrachloride, dichloromethane, or a mixture of both

  • Tracking of reaction progress through gas phase analysis

Reaction with Hydrogen Fluoride

Another method documented in the Journal of Fluorine Chemistry involves the reaction of precursors with hydrogen fluoride:

"Reaction Conditions: with hydrogen fluoride at 105; for 10 h; Yield given. Yields of byproduct given;"

This method, published by Marhold, A. and Klauke, E. in the Journal of Fluorine Chemistry (1981, vol. 18, pp. 281-292), represents an alternative synthetic route to obtain the compound .

Applications and Uses

Chemical Intermediate

The compound likely serves as an important intermediate in organic synthesis, particularly in the preparation of more complex structures that incorporate the trifluoromethylated aromatic moiety .

Research Findings and Analytical Data

Spectroscopic Properties

The compound's 3D structure and spectroscopic properties have been documented in several databases. The predicted collision cross-section data provides valuable information for analytical scientists using ion mobility spectrometry and mass spectrometry techniques .

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+195.01830139.0
[M+Na]+217.00024150.4
[M+NH4]+212.04484146.2
[M+K]+232.97418143.9
[M-H]-193.00374137.1
[M+Na-2H]-214.98569144.6
[M]+194.01047140.3
[M]-194.01157140.3

These values are particularly useful for researchers working on analytical method development for the detection and quantification of this compound in various matrices .

Structural and Computational Properties

Several computational properties have been documented for 2-Chloro-4-methylbenzotrifluoride:

PropertyValue
Hydrogen Bond Acceptor Count3
Exact Mass194.0110124
Monoisotopic Mass194.0110124
Heavy Atom Count12
Complexity155
Covalently-Bonded Unit Count1

These properties are valuable for computational chemists and researchers involved in molecular modeling and structure-activity relationship studies .

Related Compounds and Comparative Analysis

Similar Trifluoromethylated Compounds

The search results contain information about structurally related compounds, such as 1-chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6), which differs from 2-Chloro-4-methylbenzotrifluoride by the absence of a methyl group .

A comparative analysis reveals:

  • Both compounds contain the trifluoromethyl group, which strongly influences their physical properties and chemical reactivity.

  • The presence of the additional methyl group in 2-Chloro-4-methylbenzotrifluoride alters its molecular weight, boiling point, and potentially its toxicological profile compared to 1-chloro-4-(trifluoromethyl)benzene.

  • 1-Chloro-4-(trifluoromethyl)benzene has documented uses as a solvent in various applications, including fabric stain removal products, shoe care products, and in aerosol rust inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator